

palm11-TTDS-PrRP31 peptide sequence and modifications

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Compound of Interest

Compound Name: *palm11-TTDS-PrRP31*

Cat. No.: *B15599061*

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An In-depth Technical Guide to palm11-TTDS-PrRP31

For Researchers, Scientists, and Drug Development Professionals

Introduction

palm11-TTDS-PrRP31 is a synthetically modified peptide analog of the endogenous rat Prolactin-Releasing Peptide 31 (PrRP31). This potent and long-acting agonist of the G protein-coupled receptor 10 (GPR10) has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the fields of metabolic disorders and neurodegenerative diseases. This technical guide provides a comprehensive overview of the peptide's sequence and modifications, its mechanism of action, and detailed experimental protocols for its study.

Peptide Sequence and Modifications

palm11-TTDS-PrRP31 is a modified version of the 31-amino acid peptide, rat PrRP31. The primary modification is the attachment of a palmitoyl group to the 11th amino acid residue, Lysine (Lys), via a 1,13-diamino-4,7,10-trioxatridecan-succinamic acid (TTDS) linker. This lipidization enhances the peptide's stability and allows it to cross the blood-brain barrier, enabling central nervous system activity after peripheral administration. Additionally, the C-

terminus of the peptide is amidated, which contributes to its stability by protecting it from exopeptidase degradation.

Rat PrRP31 Sequence: H-Ser-Arg-Thr-His-Arg-His-Ser-Met-Glu-Ile-Arg-Thr-Pro-Asp-Ile-Asn-Pro-Ala-Trp-Tyr-Ala-Ser-Arg-Gly-Ile-Arg-Pro-Val-Gly-Arg-Phe-NH₂

palm11-TTDS-PrRP31 Sequence and Modifications: H-Ser-Arg-Thr-His-Arg-His-Ser-Met-Glu-Ile-{Lys(N-TTDS(N-palm))}-Thr-Pro-Asp-Ile-Asn-Pro-Ala-Trp-Tyr-Ala-Ser-Arg-Gly-Ile-Arg-Pro-Val-Gly-Arg-Phe-NH₂

Quantitative Data: Receptor Binding and Functional Activity

palm11-TTDS-PrRP31 exhibits high affinity and potent agonistic activity at GPR10. It also demonstrates significant binding and activation of the Neuropeptide FF Receptor 1 (NPFF-R1) and Neuropeptide FF Receptor 2 (NPFF-R2). The following tables summarize the binding affinities (K_i) and functional potencies (EC₅₀) of **palm11-TTDS-PrRP31** and related peptides.

Table 1: Receptor Binding Affinities (K_i, nM)

| Peptide/Compound | GPR10 | NPFF-R1 | NPFF-R2 |
|--------------------|-------|---------|---------|
| palm11-TTDS-PrRP31 | 0.84 | 12.5 | 4.3 |
| Rat PrRP31 | 1.5 | 28.3 | 9.8 |
| NPFF | >1000 | 0.9 | 1.2 |

Table 2: Receptor Functional Activity (EC₅₀, nM)

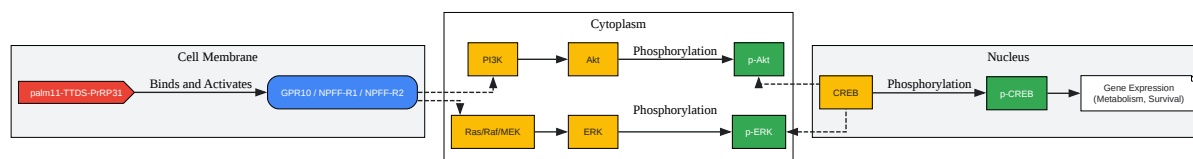
| Peptide/Compound | GPR10 | NPFF-R1 | NPFF-R2 |
|--------------------|-------|---------|---------|
| palm11-TTDS-PrRP31 | 0.084 | 15.7 | 5.2 |
| Rat PrRP31 | 0.45 | 45.2 | 12.1 |
| NPFF | >1000 | 1.1 | 1.5 |

Mechanism of Action and Signaling Pathways

palm11-TTDS-PrRP31 exerts its biological effects primarily through the activation of GPR10, NPFF-R1, and NPFF-R2. Upon binding to these G protein-coupled receptors, it initiates a cascade of intracellular signaling events. The two major pathways activated are the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway and the Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/Akt) pathway.

Activation of these pathways leads to the phosphorylation and activation of downstream targets, including the cAMP response element-binding protein (CREB), which is a key transcription factor involved in neuronal survival, plasticity, and metabolic regulation. The sustained activation of these pro-survival and metabolic signaling cascades is believed to underlie the therapeutic effects of **palm11-TTDS-PrRP31**.

Signaling Pathway Diagram



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GPR10/NPFF Receptor Signaling Cascade

Experimental Protocols

Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of **palm11-TTDS-PrRP31** to GPR10.

Materials:

- HEK293 cells stably expressing human GPR10
- Cell membrane preparation from the above cells
- [125I]-PrRP20 (Radioligand)
- **palm11-TTDS-PrRP31** (or other test compounds)
- Binding Buffer: 20 mM Tris-HCl, 5 mM Mg-Acetate, 2 mM EGTA, 0.1% BSA, pH 7.4
- Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4
- 96-well filter plates (e.g., Whatman GF/B)
- Scintillation counter

Procedure:

- Prepare serial dilutions of **palm11-TTDS-PrRP31** in binding buffer.
- In a 96-well plate, add 50 µL of binding buffer, 50 µL of [125I]-PrRP20 (final concentration ~0.2 nM), and 50 µL of the test compound dilution.
- Initiate the binding reaction by adding 50 µL of the GPR10-expressing cell membrane preparation (2-5 µg of protein per well).
- Incubate the plate at 25°C for 90 minutes with gentle agitation.
- Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

- Wash the filters three times with 200 μ L of ice-cold wash buffer.
- Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of unlabeled PrRP31) from the total binding.
- Determine the K_i value by non-linear regression analysis of the competition binding data.

Western Blot for ERK and Akt Phosphorylation

This protocol describes the detection of ERK and Akt phosphorylation in SH-SY5Y human neuroblastoma cells following treatment with **palm11-TTDS-PrRP31**.

Materials:

- SH-SY5Y cells
- Cell culture medium (e.g., DMEM/F12 with 10% FBS)
- **palm11-TTDS-PrRP31**
- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membranes
- Transfer buffer
- Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), rabbit anti-ERK1/2, rabbit anti-phospho-Akt (Ser473), rabbit anti-Akt.
- HRP-conjugated anti-rabbit secondary antibody

- Enhanced Chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Seed SH-SY5Y cells in 6-well plates and grow to 80-90% confluency.
- Serum-starve the cells for 4-6 hours prior to treatment.
- Treat the cells with various concentrations of **palm11-TTDS-PrRP31** for 15-30 minutes.
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates using the BCA assay.
- Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Apply the ECL substrate and visualize the protein bands using an imaging system.
- Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-ERK) to normalize for loading.

In Vivo Administration in Rodents

This protocol provides a general guideline for the intraperitoneal administration of **palm11-TTDS-PrRP31** to rats for metabolic studies.

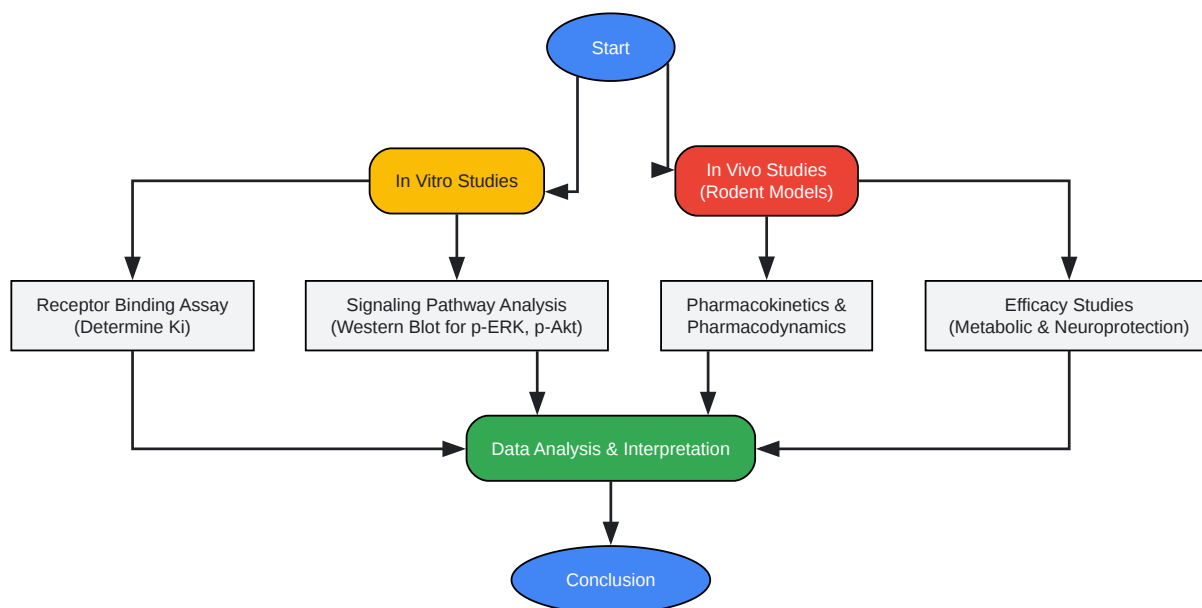
Materials:

- Wistar or Sprague-Dawley rats
- **palm11-TTDS-PrRP31**
- Sterile saline (0.9% NaCl)
- Syringes and needles (e.g., 25-27 gauge)

Procedure:

- Acclimatize the rats to the housing conditions for at least one week before the experiment.
- Dissolve **palm11-TTDS-PrRP31** in sterile saline to the desired concentration (e.g., 1 mg/mL).
- Administer the peptide solution via intraperitoneal (IP) injection at a dose of 5 mg/kg body weight.
- For chronic studies, administer the peptide once daily for the desired duration (e.g., 3-6 weeks).
- Monitor physiological parameters such as body weight, food and water intake, and conduct metabolic tests (e.g., glucose tolerance tests) as required by the study design.
- At the end of the study, collect blood and tissue samples for further analysis.

Experimental Workflow Diagram



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General Experimental Workflow

Conclusion

palm11-TTDS-PrRP31 is a promising therapeutic candidate with a well-defined mechanism of action. Its ability to potently activate GPR10 and related receptors, leading to the stimulation of pro-survival and metabolic signaling pathways, underscores its potential for the treatment of a range of disorders. The experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the pharmacological properties and therapeutic efficacy of this novel peptide.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com